REACTION_SMILES
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[C:15]([BH3-:16])#[N:17].[CH3:1][CH:2]1[O:3][c:4]2[c:5]([cH:8][cH:9][c:10]([N+:12](=[O:13])[O-:14])[cH:11]2)[NH:6][CH2:7]1.[Na+:18]>>[CH3:1][CH:2]1[O:3][c:4]2[c:5]([cH:8][cH:9][c:10]([N+:12](=[O:13])[O-:14])[cH:11]2)[N:6]([CH3:15])[CH2:7]1
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Name
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[BH3-]C#N
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[BH3-]C#N
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC1CNc2ccc([N+](=O)[O-])cc2O1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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|
Type
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product
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Smiles
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CC1CN(C)c2ccc([N+](=O)[O-])cc2O1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |